N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE
Overview
Description
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups, a fluorene core, and sulfonamide functionalities, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with dimethylamino propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets. The dimethylamino groups can interact with biological macromolecules, while the fluorene core provides structural stability. The sulfonamide groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in organic electronics and as a fluorescent dye.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Used in similar applications but with different structural features.
Uniqueness
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both chemical versatility and robustness.
Properties
IUPAC Name |
2-N,7-N-bis[3-(dimethylamino)propyl]-9-oxofluorene-2,7-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O5S2/c1-26(2)13-5-11-24-33(29,30)17-7-9-19-20-10-8-18(16-22(20)23(28)21(19)15-17)34(31,32)25-12-6-14-27(3)4/h7-10,15-16,24-25H,5-6,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJZZSHOCEZHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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